Pachypodol

Übersicht

Beschreibung

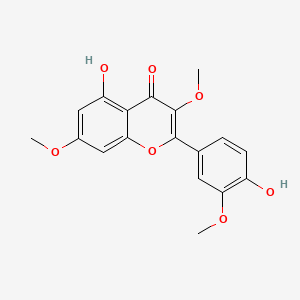

Pachypodol ist eine chemische Verbindung, die als O-methyliertes Flavonol klassifiziert wird. Es kommt in verschiedenen Pflanzen vor, darunter Pogostemon cablin, Calycopteris floribunda und Croton ciliatoglanduliferus . This compound hat die Summenformel C18H16O7 und ist bekannt für seine bioaktiven Eigenschaften, darunter entzündungshemmende, antioxidative und krebshemmende Wirkungen .

Wissenschaftliche Forschungsanwendungen

Pachypodol hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Modellverbindung zur Untersuchung der Flavonoidchemie und -reaktionen verwendet.

Biologie: Untersucht wurde seine Rolle in den Abwehrmechanismen von Pflanzen und Wechselwirkungen mit anderen Biomolekülen.

Wirkmechanismus

This compound übt seine Wirkungen über verschiedene molekulare Zielstrukturen und Signalwege aus. Es wurde gezeigt, dass es den Nrf2/ARE-Signalweg aktiviert, was zur Induktion von antioxidativen Abwehrsystemen in Zellen führt . This compound interagiert auch mit Enzymen und Rezeptoren, die an Entzündungen und Krebsfortschritt beteiligt sind, und moduliert ihre Aktivität und Expression .

Wirkmechanismus

Target of Action

Pachypodol, a bioactive compound found in Pogostemon Cablin , has been shown to have a variety of biological activities

Mode of Action

This compound has been found to exhibit anti-inflammatory, antioxidant, anti-mutagenic, antimicrobial, antidepressant, anticancer, antiemetic, antiviral, and cytotoxic activities . It has demonstrated antiemetic efficacy through antagonistic action on 5-HT3, 5-HT4, or NK1 receptors .

Biochemical Pathways

This compound has been shown to activate the Nrf2/ARE pathway . This pathway plays a crucial role in cellular defense against oxidative stress. Activation of this pathway leads to the expression of various antioxidant and detoxification enzymes, thereby enhancing the cell’s ability to neutralize harmful substances and protect against oxidative damage .

Result of Action

This compound has been shown to protect HepG2 cells from cell death caused by tert-butylhydroperoxide-induced oxidative stress . It also attenuated ROS (Reactive Oxygen Species) production . These results indicate that this compound can protect cells from oxidative injury, possibly by enhancing the endogenous antioxidant defense system .

Action Environment

The action of this compound may be influenced by various environmental factors. For instance, the content of pogostone, another compound in Pogostemon Cablin, has been found to be more susceptible to cultivation regions

Biochemische Analyse

Biochemical Properties

Pachypodol has been shown to have a number of biological activities, including anti-inflammatory, antioxidant, anti-mutagenic, antimicrobial, antidepressant, anticancer, antiemetic, antiviral, and cytotoxic ones

Cellular Effects

Research using cell culture and animal specimens suggests that this compound’s cytotoxic and anti-cancer effects may be regulated by a variety of processes, including the induction of apoptosis and necrosis, activation of the specific or general immune system, inhibition of cell cycle progression, and beta-endorphin release into the blood . This compound has also been shown to protect HepG2 cells from cell death caused by tert-butylhydroperoxide-induced oxidative stress and also attenuate ROS production .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to activate the Nrf2/ARE pathway, which was confirmed by observing Nrf2 expression in nuclear fraction, mRNA levels of Nrf2 target antioxidants, and cellular glutathione content in HepG2 cells . Extracellular signal-regulated kinase (ERK) is one of the important kinases involved in Nrf2 activation. This compound increased ERK phosphorylation .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen

Pachypodol kann auf verschiedene Weise synthetisiert werden, darunter die Extraktion aus natürlichen Quellen und die chemische Synthese. Der Extraktionsprozess beinhaltet typischerweise eine mehrfache Säulenchromatographie auf Kieselgel, um this compound aus den Blättern von Pogostemon cablin und anderen Heilpflanzen zu isolieren . Die chemische Synthese von this compound beinhaltet die Methylierung von Quercetin, einem Flavonoid, unter Verwendung von Methylierungsmitteln unter kontrollierten Bedingungen .

Industrielle Produktionsverfahren

Die industrielle Produktion von this compound beruht hauptsächlich auf der Extraktion aus natürlichen Quellen aufgrund der Komplexität und Kosten der chemischen Synthese. Der großtechnische Extraktionsprozess beinhaltet die Verwendung von Lösungsmitteln und chromatographischen Verfahren, um this compound aus pflanzlichen Materialien zu reinigen .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Pachypodol unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um Chinone und andere Oxidationsprodukte zu bilden.

Reduktion: Reduktionsreaktionen können this compound in seine entsprechenden Dihydroderivate umwandeln.

Substitution: This compound kann nucleophile Substitutionsreaktionen eingehen, insbesondere an den Hydroxyl- und Methoxygruppen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Nucleophile wie Halogenide und Amine werden häufig in Substitutionsreaktionen verwendet.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind Chinone, Dihydroderivate und substituierte Flavonole, abhängig von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien .

Vergleich Mit ähnlichen Verbindungen

Pachypodol ähnelt anderen O-methylierten Flavonolen, wie z. B.:

Quercetin: Ein Flavonoid mit ähnlichen antioxidativen und entzündungshemmenden Eigenschaften.

Kaempferol: Ein weiteres Flavonol mit vergleichbaren bioaktiven Wirkungen.

Myricetin: Bekannt für seine antioxidativen und krebshemmenden Wirkungen.

This compound ist einzigartig durch sein spezifisches Methylierungsmuster, das seine Bioaktivität und Wechselwirkungen mit biologischen Zielstrukturen beeinflusst .

Eigenschaften

IUPAC Name |

5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-3,7-dimethoxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O7/c1-22-10-7-12(20)15-14(8-10)25-17(18(24-3)16(15)21)9-4-5-11(19)13(6-9)23-2/h4-8,19-20H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQFUXLQBMQGNRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C2C(=C1)OC(=C(C2=O)OC)C3=CC(=C(C=C3)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80187388 | |

| Record name | Pachypodol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80187388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33708-72-4 | |

| Record name | Pachypodol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33708-72-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pachypodol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033708724 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 33708-72-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168805 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pachypodol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80187388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PACHYPODOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8AG6B2DMP5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: [] Pachypodol has been shown to protect newborn rat brains from anesthesia-induced apoptosis, likely by regulating the JNK/ERK pathway. This suggests that this compound may interfere with the signaling cascade leading to neuronal cell death.

A: [] While the exact mechanism is still under investigation, this compound appears to modulate the balance between the pro-apoptotic JNK pathway and the pro-survival ERK pathway, ultimately promoting neuronal survival.

A: [, ] Yes, studies show that this compound reduces oxidative stress markers in both brain and liver cells, indicating its potential as an antioxidant.

A: [] this compound activates the Nrf2/ARE pathway, a key regulator of cellular antioxidant defenses. This activation leads to increased expression of antioxidant enzymes and an overall increase in cellular glutathione, a potent antioxidant.

A: [] this compound increases the phosphorylation of ERK, which appears to be essential for the subsequent activation of Nrf2. Inhibiting ERK with PD98059 significantly reduces this compound’s ability to activate the Nrf2/ARE pathway.

A: [, ] The molecular formula of this compound is C18H16O7, and its molecular weight is 344.32 g/mol.

A: [, ] this compound exhibits characteristic spectroscopic data, including UV, IR, 1H NMR, 13C NMR, and mass spectrometry, allowing for its identification and structural confirmation. For detailed spectral data, please refer to the cited research articles.

A: [] The hydroxyl and methoxy groups participate in intramolecular and intermolecular hydrogen bonding. The intramolecular bonding occurs between the hydroxy group and the adjacent carbonyl or methoxy groups. Additionally, intermolecular hydrogen bonding exists between a hydroxy group and a methoxy oxygen atom, forming an infinite chain structure.

A: [, ] While specific details about material compatibility are limited in the provided research, studies have explored the stability of this compound during extraction and analytical procedures. Optimization of extraction methods, like supercritical fluid extraction, highlights the importance of temperature and pressure in maintaining compound stability and maximizing yield. [, ] Furthermore, analytical methods used to characterize and quantify this compound, like HPLC and UPLC-MS/MS, often involve validation procedures to ensure accuracy, precision, and stability of the compound under specific analytical conditions.

ANone: The provided research does not focus on the catalytic properties of this compound. Its applications primarily revolve around its biological activities, particularly as a potential therapeutic agent.

A: [] Density functional theory (DFT) calculations, specifically using B3LYP and M06-2X functionals, have been employed to investigate the antioxidant mechanism of this compound.

A: [] The DFT calculations suggest that the preferred antioxidant mechanism of this compound is hydrogen atom transfer (HAT), both in gas and solvent phases. The calculations also provide insights into bond dissociation enthalpies, ionization potentials, and electron affinities, which are crucial for understanding this compound's antioxidant behavior.

A: [] While specific QSAR models are not explicitly mentioned, the review article on this compound's pharmacological activities suggests that understanding its structure-activity relationship is crucial for developing it as a therapeutic agent.

A: [] The presence of a free hydroxyl group at the 4' position seems crucial for the inhibitory activity of this compound. When a methoxy group occupies this position, as in retusin, the inhibitory activity significantly weakens.

A: [] The number of methoxy groups on the flavonoid structure appears to influence pharmacokinetic properties. This compound, with three methoxy groups, has a lower AUC compared to kumatakenin (two methoxy groups) and retusin (four methoxy groups), suggesting that the number of methoxy groups might influence lipophilicity and, consequently, pharmacokinetic behavior.

A: While the research provided does not delve into specific formulation strategies for this compound, it underscores the need to consider stability during extraction and analytical procedures. [, ] This suggests that developing stable formulations for therapeutic applications would require further investigation into factors influencing this compound's stability and methods to optimize its solubility and bioavailability.

ANone: The provided research focuses on the scientific aspects of this compound, and information regarding specific SHE (Safety, Health, and Environment) regulations is not discussed.

A: [] The elimination half-life of this compound in rats, after intravenous administration, ranges from approximately 34 to 40 minutes.

A: [, ] While the provided research focuses on intravenous administration for pharmacokinetic studies, one study explored the pharmacokinetics of this compound and other components after oral administration of a Pogostemon cablin extract in rats. This suggests that the route of administration might influence this compound's pharmacokinetic behavior. Further research is needed to fully understand these differences.

A: [] The cytotoxic potential of this compound has been assessed in vitro using the CaCo-2 colon cancer cell line, revealing an IC50 value of 185.6 µM.

A: [] While in vitro studies show promising results, further research, particularly in vivo studies using animal models, is necessary to determine the efficacy of this compound as an anti-cancer agent.

A: [, , ] Researchers have employed several animal models to investigate the effects of this compound. Seven-day-old rats were used to study this compound's neuroprotective effects against anesthesia-induced apoptosis. [] Quails were used to evaluate the ameliorative potential of this compound against arsenic-induced renal damage. [] Additionally, high-fat diet/streptozotocin-induced diabetic rats were used to investigate the hypoglycemic effects of this compound. []

A: [] The available research primarily focuses on preclinical studies, and there is no mention of clinical trials involving this compound.

ANone: The provided research does not address resistance or cross-resistance mechanisms related to this compound. Further research is needed to explore these aspects.

A: [] The brine shrimp lethality assay has been employed to assess the general toxicity of this compound, providing preliminary insights into its safety profile.

A: [] The available research primarily focuses on the short-term effects of this compound. More comprehensive studies are needed to determine any potential long-term effects associated with its use.

A: While specific drug delivery and targeting strategies for this compound are not discussed in the provided research, it highlights the compound's potential as a therapeutic agent. [] Further investigation is warranted to explore innovative drug delivery approaches that enhance this compound's efficacy and target specificity.

ANone: The research provided does not focus on biomarkers or diagnostics related to this compound. Future studies can explore the potential of identifying specific biomarkers to predict treatment response, monitor efficacy, and assess potential adverse effects.

A: [, , , , ] Researchers have utilized various analytical techniques to study this compound, including high-performance liquid chromatography (HPLC), ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS), and gas chromatography-mass spectrometry (GC-MS). These methods allow for the identification, characterization, and quantification of this compound in various matrices, including plant extracts, biological samples, and formulations.

ANone: The provided research primarily focuses on the biological activity and potential therapeutic applications of this compound. Information regarding its environmental impact and degradation pathways is limited and requires further investigation.

A: [] The solubility of this compound, like other flavonoids, can be influenced by various factors, including the pH of the medium, the presence of co-solvents, and temperature. Optimization of extraction methods, such as using supercritical fluid extraction with a co-solvent, suggests that solubility plays a crucial role in this compound's extraction efficiency.

A: [, ] While not explicitly detailed, the use of HPLC, UPLC-MS/MS, and other analytical techniques to quantify this compound implies that method validation is crucial. [] These validation procedures typically involve assessing parameters like accuracy, precision, specificity, linearity, range, limit of detection, limit of quantification, and robustness to ensure the reliability and reproducibility of the analytical data.

A: [, ] The research highlights the importance of identifying chemical markers and establishing quality control methods for this compound-containing plants, like Pogostemon cablin. This suggests that ensuring the quality, safety, and efficacy of this compound, whether as a standalone compound or in botanical extracts, would necessitate robust quality control measures throughout development, manufacturing, and distribution processes.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.